8-Azabicyclo[3.2.1]octan-3-amine
Description
Significance of Azabicyclic Systems in Contemporary Chemical Research
Azabicyclic ring systems are prominent structural subunits in a vast number of alkaloid natural products and serve as crucial scaffolds for biologically active and pharmaceutically significant compounds. nih.gov Their rigid, conformationally constrained structures provide a well-defined orientation of substituents, which is instrumental for specific interactions with biological targets such as receptors and enzymes. nih.govacademie-sciences.fr This inherent structural rigidity reduces the entropic penalty upon binding, often leading to higher affinity and selectivity.
In contemporary chemical research, the development of novel synthetic methodologies to access diverse azabicyclic systems is of paramount importance. nih.govnih.gov Researchers are continually exploring efficient ways to construct these complex architectures, including enantioselective methods to obtain specific stereoisomers, which is crucial for pharmacological activity. researchgate.netrsc.org The ability to rapidly synthesize a variety of azabicyclic analogs allows for comprehensive structure-activity relationship (SAR) studies, aiding in the discovery and optimization of new drug candidates. nih.govacs.org
Historical Development and Derivations of the 8-Azabicyclo[3.2.1]octane Moiety
The history of the 8-azabicyclo[3.2.1]octane moiety is intrinsically linked to the study of tropane (B1204802) alkaloids, which have been utilized for centuries in traditional medicine as poisons, hallucinogens, and anesthetics. researchgate.netnih.govrsc.org The structural elucidation of the tropane ring system in the early 20th century marked a significant milestone in organic chemistry. rsc.org A pivotal moment in the history of this scaffold was Sir Robert Robinson's classic synthesis of tropinone (B130398), a key intermediate, in 1917. researchgate.net This synthesis was not only a landmark achievement in total synthesis but also remarkable for its biomimetic approach, mimicking the presumed biosynthetic pathway. rsc.org
Since their initial discovery in the early 1800s, over 200 tropane alkaloids have been isolated. acs.org The significant biological activity of these compounds spurred extensive research into their synthesis and pharmacological properties in both academic and industrial settings. nih.gov The development of synthetic routes to the 8-azabicyclo[3.2.1]octane core has evolved significantly, with modern approaches focusing on stereoselectivity and efficiency to generate a wide range of analogs for drug discovery programs. researchgate.netrsc.org
Core Structural Features of 8-Azabicyclo[3.2.1]octan-3-amine and its Analogs
The core structure of this compound consists of a seven-membered ring bridged by a nitrogen atom, creating a bicyclic system. nih.gov The IUPAC name for this structure is this compound. nih.gov The amine group at the C3 position can exist in two stereoisomeric forms: endo and exo. This stereochemistry, along with the conformation of the bicyclic system, plays a critical role in the biological activity of its derivatives.
The 8-azabicyclo[3.2.1]octane scaffold is conformationally rigid, which limits the spatial arrangement of substituents. The piperidine (B6355638) ring within the bicyclic system typically adopts a chair conformation. The orientation of the substituent on the nitrogen atom (N8) can also be either axial or equatorial, leading to different invertomers. academie-sciences.fr
Below is a table detailing the structural features of this compound and some of its common analogs.
| Compound Name | Molecular Formula | Core Scaffold | Key Substituents |
| This compound | C₇H₁₄N₂ | 8-Azabicyclo[3.2.1]octane | 3-amino group |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | C₈H₁₆N₂ | 8-Azabicyclo[3.2.1]octane | 8-methyl, 3-amino group |
| N-Cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | C₁₄H₂₆N₂ | 8-Azabicyclo[3.2.1]octane | 8-methyl, 3-(cyclohexylamino) group |
| 3-Amino-8-benzyl-8-azabicyclo[3.2.1]octane | C₁₄H₂₀N₂ | 8-Azabicyclo[3.2.1]octane | 8-benzyl, 3-amino group |
Overview of Academic Research Trajectories Focusing on the 8-Azabicyclo[3.2.1]octane Framework
Academic research on the 8-azabicyclo[3.2.1]octane framework has followed several key trajectories, driven by its prevalence in biologically active natural products and its potential in medicinal chemistry.
One major research area has been the development of synthetic methodologies . A significant body of work has been dedicated to the efficient and stereoselective synthesis of the 8-azabicyclo[3.2.1]octane core. rsc.orgacs.org This includes the refinement of classical approaches and the development of novel strategies, such as intramolecular cycloadditions and desymmetrization of achiral tropinone derivatives. rsc.orgresearchgate.net The goal is to provide flexible and rapid access to a wide variety of substituted analogs for further investigation. researchgate.net
Another prominent trajectory is the exploration of the pharmacological potential of derivatives of the 8-azabicyclo[3.2.1]octane scaffold. Researchers have synthesized and evaluated numerous analogs as ligands for a variety of biological targets. For example, derivatives have been investigated as neurokinin-1 (NK1) receptor antagonists, dopamine (B1211576) transporter (DAT) inhibitors, and vasopressin V1A receptor antagonists. nih.govresearchgate.netnih.gov These studies aim to understand the structure-activity relationships and identify new therapeutic agents for a range of diseases.
Furthermore, there is a continued focus on the biosynthesis of tropane alkaloids . Understanding the enzymatic pathways that lead to the formation of the 8-azabicyclo[3.2.1]octane ring system in plants provides valuable insights for biomimetic synthesis and metabolic engineering. rsc.orgnih.gov Clarification of the complete biosynthetic routes of important alkaloids like hyoscyamine (B1674123) and scopolamine (B1681570) has been a long-standing goal in the field. rsc.org
Finally, conformational analysis of 8-azabicyclo[3.2.1]octane derivatives remains an active area of research. nih.govacademie-sciences.fr Understanding the preferred conformations and the stereochemical relationship between different substituents is crucial for designing molecules with specific biological activities. Computational and experimental techniques, such as NMR spectroscopy and X-ray crystallography, are employed to elucidate the three-dimensional structures of these molecules. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERCTXGMBRAWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Aspects and Conformational Analysis of 8 Azabicyclo 3.2.1 Octan 3 Amine
Endo/Exo Isomerism and its Chemical Implications
The bicyclic nature of the 8-azabicyclo[3.2.1]octane system gives rise to stereoisomerism based on the orientation of substituents on the carbon skeleton. Specifically, a substituent at the C3 position, such as the amine group in 8-azabicyclo[3.2.1]octan-3-amine, can be oriented in one of two diastereomeric forms: endo or exo.
In the endo isomer, the substituent points towards the larger six-membered ring of the bicyclic system. Conversely, in the exo isomer, the substituent is directed away from this ring. This seemingly subtle difference in spatial arrangement has profound implications for the molecule's chemical reactivity and biological activity.
For instance, the stereochemistry of the substituent can influence the molecule's ability to bind to biological targets. In the context of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, a study found that the endo-isomer of a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide derivative exhibited significant inhibitory activity, while the corresponding exo-diastereoisomer was inactive. nih.gov This highlights how the specific orientation of a substituent can be a critical determinant of pharmacological efficacy. The synthesis of these derivatives often leads to a mixture of endo and exo isomers, which can be separated using techniques like HPLC. nih.govacs.org
The endo/exo isomerism also plays a crucial role in directing the stereochemical outcome of chemical reactions. For example, in the C-alkylation of enamines derived from tropane (B1204802), a related 8-azabicyclo[3.2.1]octane system, the existing stereochemistry of the bicyclic core influences the approach of the electrophile, leading to a preference for the formation of one stereoisomer over the other. semanticscholar.org
N-Invertomer Stereochemistry in N-Substituted Nortropane Systems
The nitrogen atom at the 8-position of the 8-azabicyclo[3.2.1]octane ring is a tertiary amine, and as such, it can undergo nitrogen inversion. This process leads to the existence of two invertomers, where the substituent on the nitrogen is either in an axial or an equatorial position relative to the piperidine (B6355638) ring of the bicyclic system. The relative stability of these N-alkyl invertomers can significantly influence the molecule's interaction with receptor binding sites. academie-sciences.fr
Studies on N-substituted nortropinones, which are closely related to this compound, have shown that the equilibrium between the axial and equatorial invertomers is influenced by several factors, including the nature of the N-substituent and the solvent. researchgate.net For instance, in N-tert-butyl- and N-benzylnortropinone, the equatorial invertomers are dominant. researchgate.net However, for N-ethyl- and N-phenethylnortropinone, the equatorial/axial ratio is close to 1. researchgate.net In contrast, the axial invertomers are favored in N-isopropyl- and N-phenylnortropane. researchgate.net
Protonation of the nitrogen atom also shifts the invertomer equilibrium. Experimental data indicates that nitrogen protonation favors the formation of equatorial forms. researchgate.net This observation is supported by DFT calculations. researchgate.net
Table 1: N-Invertomer Ratios in N-Substituted Nortropinones
| N-Substituent | Dominant Invertomer | Equatorial/Axial Ratio | Reference |
|---|---|---|---|
| tert-Butyl | Equatorial | - | researchgate.net |
| Benzyl (B1604629) | Equatorial | - | researchgate.net |
| Ethyl | - | ~1 | researchgate.net |
| Phenethyl | - | ~1 | researchgate.net |
| Isopropyl | Axial | - | researchgate.net |
| Phenyl | Axial | - | researchgate.net |
Conformational Preferences and Flexibility of the Bicyclic Ring System
The 8-azabicyclo[3.2.1]octane ring system is not rigid and can adopt different conformations. The most stable conformation is generally a chair-boat or a chair-envelope arrangement. In many derivatives, the piperidine ring adopts a chair conformation, while the five-membered ring is in an envelope conformation. researchgate.net
The conformational preference can be influenced by the substituents on the ring. For example, in a series of esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, a chair-envelope conformation with the N-methyl group in an equatorial position was proposed for both the alpha and beta-esters in a chloroform (B151607) solution. researchgate.net However, the chair conformation of the piperidine ring was found to be puckered at C8 in the alpha-epimers and flattened at N3 in the beta-epimers. researchgate.net
The flexibility of the bicyclic system is an important factor in its biological activity, as it allows the molecule to adopt the optimal conformation for binding to its target. The introduction of conformational constraints, such as incorporating the 8-azabicyclo[3.2.1]octane skeleton into a peptide backbone, can be a useful strategy to study the conformational requirements for biological activity. nih.gov
Advanced Spectroscopic Techniques for Stereochemical Elucidation
The determination of the precise stereochemistry of this compound and its derivatives relies heavily on advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable for elucidating the stereochemistry and conformation of these molecules. Low-temperature and room-temperature NMR spectroscopy can be used to study the equilibrium distributions of axial and equatorial N-invertomers. researchgate.net Techniques like Nuclear Overhauser Effect (NOE) spectroscopy, including 1D selective NOE and 2D NOESY, are crucial for determining the relative orientation of protons in space, which helps to distinguish between endo and exo isomers and to determine the conformation of the bicyclic ring. researchgate.net Heteronuclear correlation experiments like HSQC are used to assign proton and carbon signals unambiguously. researchgate.net
X-ray Crystallography: This technique provides definitive information about the solid-state conformation of a molecule, including bond lengths, bond angles, and the absolute stereochemistry. For example, X-ray diffraction has been used to determine the crystal structure of various 3-azabicyclo[3.2.1]octane derivatives, revealing a chair-envelope conformation for the bicyclic system. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present in the molecule and can also be used to study hydrogen bonding interactions, which can influence the conformation. researchgate.net
Computational Methods in Predicting Stereochemical Outcomes and Conformational Equilibria
In addition to experimental techniques, computational methods, particularly Density Functional Theory (DFT), have become powerful tools for studying the stereochemistry and conformational preferences of 8-azabicyclo[3.2.1]octane derivatives. researchgate.netresearchgate.net
DFT calculations can be used to:
Predict the relative stabilities of different stereoisomers and conformers: This allows for the prediction of the major products of a reaction and the most stable conformation of a molecule. semanticscholar.org DFT calculations have been shown to provide results that are in reasonable agreement with experimental data for the N-invertomer distributions in N-substituted nortropane systems. researchgate.net
Model transition states of reactions: This helps in understanding the stereochemical outcome of a reaction by identifying the lowest energy pathway. For instance, the B3LYP density functional has been successfully used to rationalize the stereochemical outcome of enamine alkylation reactions. semanticscholar.org
Calculate spectroscopic parameters: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to aid in the structural elucidation of complex molecules.
The combination of experimental and computational methods provides a comprehensive understanding of the intricate stereochemical and conformational landscape of this compound and its derivatives. This knowledge is crucial for the design and synthesis of new molecules with specific biological activities.
Reactivity and Derivatization Chemistry of the 8 Azabicyclo 3.2.1 Octan 3 Amine Scaffold
Transformations Involving the C-3 Amine Functionality
The primary amine at the C-3 position is a key handle for introducing a wide range of substituents and functional groups. Its nucleophilic character allows for a variety of chemical transformations. evitachem.com
Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of secondary and tertiary amines from primary amines. libretexts.org In the case of 8-azabicyclo[3.2.1]octan-3-amine, the C-3 primary amine can readily react with aldehydes or ketones to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. smolecule.comchemistrysteps.com
The reaction typically proceeds by the initial formation of a Schiff base (imine) from the condensation of the primary amine with an aldehyde or ketone. chemistrysteps.com This intermediate is often not isolated due to potential instability. chemistrysteps.com A variety of reducing agents can be employed for the subsequent reduction step, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective. masterorganicchemistry.com These reagents are mild enough to selectively reduce the iminium ion intermediate without significantly reducing the starting carbonyl compound. chemistrysteps.commasterorganicchemistry.com
This one-pot procedure allows for the efficient synthesis of a diverse library of N-substituted derivatives of this compound. The choice of the aldehyde or ketone starting material directly dictates the nature of the substituent introduced at the C-3 amino group. For example, reaction with formaldehyde (B43269) followed by reduction will yield the N,N-dimethylamino derivative.
A study on the synthesis of 2-azabicyclo[3.2.1]octane derivatives utilized reductive amination conditions where NaBH(OAc)3 was found to add to the less hindered side of the iminium intermediate. rsc.org This highlights the potential for stereochemical control in these reactions, which is a crucial aspect in the synthesis of complex, biologically active molecules.
The amine group at the C-3 position can act as a nucleophile in various substitution reactions. evitachem.com While direct SN2 reactions on alkyl halides can be complicated by over-alkylation, this reactivity can be harnessed under controlled conditions to introduce specific alkyl groups.
In a broader context of azabicyclic systems, nucleophilic substitution reactions are fundamental for diversification. For instance, in the synthesis of 2-azabicyclo[3.2.1]octan-7-amines, a tosylate intermediate was displaced by sodium azide (B81097) to introduce a nitrogen functionality, which was subsequently reduced to a primary amine. rsc.org This amine could then be further alkylated. rsc.org While this example is on a related scaffold, the principle of nucleophilic displacement is applicable to derivatives of this compound.
Furthermore, rearrangement reactions can sometimes accompany nucleophilic substitutions in tropane-like structures, leading to different bicyclic systems. acs.org Careful control of reaction conditions is therefore essential to achieve the desired substitution product at the C-3 position.
The C-3 primary amine of this compound readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides, and reaction with isocyanates or carbamoyl (B1232498) chlorides produces ureas.
In the synthesis of NAAA inhibitors, a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide was a key structural feature. nih.gov This highlights the importance of the sulfonamide linkage in modulating biological activity. The synthesis of these compounds involved the reaction of an amine with a sulfonyl chloride, a standard procedure for sulfonamide formation.
The formation of amides is also a common derivatization strategy. For example, in the synthesis of 2-azabicyclo[3.2.1]octane derivatives, an acylation step was employed after the removal of a Boc protecting group. rsc.org
Chemical Modifications at the Bridgehead Nitrogen (N-8)
The tertiary amine at the N-8 position of the 8-azabicyclo[3.2.1]octane scaffold is also a site for chemical modification, although its reactivity is different from that of the C-3 primary amine.
In many synthetic routes starting from naturally occurring tropane (B1204802) alkaloids like cocaine, the N-8 position is substituted with a methyl group. acs.org The removal of this methyl group (N-demethylation) is often a necessary step to allow for further derivatization at the bridgehead nitrogen. Similarly, a benzyl (B1604629) group is often used as a protecting group for the N-8 position and its removal (N-debenzylation) is a key synthetic transformation.
A common reagent for both N-demethylation and N-debenzylation is α-chloroethyl chloroformate (ACE-Cl). le.ac.uk The reaction proceeds through the formation of a carbamate (B1207046) intermediate, which is then cleaved, typically by treatment with methanol, to yield the secondary amine (nortropane derivative). This method has been successfully applied to unsaturated bicyclic amines within the homotropane series. le.ac.uk Other dealkylation agents, such as azodicarboxylic acid esters, have also been reported for the dealkylation of tertiary amines. acs.org
Once the N-8 position is deprotected to a secondary amine, it can be derivatized in a similar fashion to other secondary amines. A notable transformation is the formation of N-ureas. A study focused on creating a library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold. nih.gov The synthetic strategy involved the demethylation of a tropane derivative, followed by reaction with a carbamoyl chloride or a two-step procedure involving phosgene (B1210022) and an amine to generate the desired ureas in high yield. nih.gov This approach allows for the introduction of a wide variety of substituents on the urea (B33335) nitrogen, providing a powerful tool for structure-activity relationship (SAR) studies.
Beyond ureas, the secondary amine at N-8 can be subjected to various other C-N bond-forming reactions, including reductive amination and acylation, to introduce a diverse array of functional groups and build molecular complexity.
Alkylation and Quaternization of the Bridgehead Nitrogen
The tertiary amine at the bridgehead of the 8-azabicyclo[3.2.1]octane nucleus is a key functional group that readily undergoes alkylation and quaternization. These reactions are fundamental in modifying the pharmacological properties of tropane-based molecules. researchgate.net
Alkylation of the bridgehead nitrogen, typically a methyl group in natural tropane alkaloids, can be achieved using various alkylating agents. For instance, N-benzylation of tropinone (B130398) derivatives can be accomplished to introduce a bulky substituent at the nitrogen atom. semanticscholar.orgacs.org The quaternization of the nitrogen bridgehead leads to the formation of quaternary ammonium (B1175870) salts. This transformation is often employed in the development of neuromuscular blocking agents, where bisquaternary structures are common. nih.gov For example, dicarboxylic acid esters of granatanol, a related azabicyclic system, have been quaternized with agents like disubstituted benzyl halides. nih.gov Such modifications drastically alter the polarity and biological activity of the parent molecule. The quaternization can be achieved with simple alkyl halides such as methyl, ethyl, or propyl halides, or with more complex moieties like benzyl and phenylethyl groups, yielding salts with anions like chloride, bromide, or iodide. google.com
Table 1: Examples of N-Alkylation and Quaternization Reactions
| Reactant Scaffold | Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Tropinone derivative | Benzylamine/HCl | N-Alkylation | N-Benzyl-8-azabicyclo[3.2.1]octanone | acs.org |
| Granatanol diester | Disubstituted benzyl halides | Quaternization | Bisquaternary ammonium salt | nih.gov |
| Generic 8-azabicyclo[3.2.1]octane | R₉-Y (e.g., CH₃I, C₂H₅Br) | Quaternization | Quaternary ammonium salt | google.com |
Redox Chemistry of the 8-Azabicyclo[3.2.1]octane Nucleus
The redox chemistry of the 8-azabicyclo[3.2.1]octane scaffold is diverse, involving both the nitrogen atom and the carbocyclic framework. These reactions are crucial for both the degradation and the synthetic modification of tropane alkaloids.
Oxidation Reactions
Oxidation of the 8-azabicyclo[3.2.1]octane nucleus can occur at several positions. A significant reaction is the oxidative N-demethylation of tropane alkaloids to yield their corresponding nortropane derivatives. researchgate.netrsc.org These nortropanes are valuable intermediates for the semi-synthesis of various pharmaceuticals. rsc.org
Electrochemical methods have been developed for a selective and efficient N-demethylation process. This reaction proceeds at room temperature in an aqueous alcohol solution, avoiding harsh and toxic reagents. The mechanism is proposed to involve the formation of an iminium intermediate, which is then hydrolyzed to yield the secondary amine (nortropane). rsc.org
Alternatively, chemical oxidation using systems like hydrogen peroxide (H₂O₂) with an iron(III) tetraamido macrocyclic ligand (FeIII-TAML) catalyst can achieve N-demethylation. researchgate.net This method can also produce by-products such as N-hydroxy-nortropane, N-formyl-nortropane, and tropane-N-oxide. researchgate.net Photoredox catalysis represents another modern approach, capable of generating α-aminoalkyl radicals from N-arylated tropanes via a one-electron oxidation process, which can then be used in further synthetic annulations. researchgate.net
Table 2: Selected Oxidation Reactions of the Tropane Nucleus
| Substrate | Oxidizing System | Major Product | Reaction Type | Reference |
|---|---|---|---|---|
| Atropine (B194438) | Electrochemical (Glassy Carbon Electrode) | Noratropine | N-Demethylation | rsc.org |
| Scopolamine (B1681570) | H₂O₂ / FeIII-TAML catalyst | Norscopolamine | N-Demethylation | researchgate.net |
| N-Aryl Tropane | Photoredox Catalyst (e.g., QDs) | α-Aminoalkyl radical | Single-Electron Oxidation | researchgate.net |
Reduction Reactions
Reduction reactions are equally important in the chemistry of the 8-azabicyclo[3.2.1]octane nucleus, particularly the reduction of the C3-ketone of tropinone. This reaction is stereochemically critical as it leads to two different diastereomeric alcohols.
The biosynthesis of tropane alkaloids features stereospecific reductases. Tropinone reductase I (TR-I) reduces tropinone to tropine (B42219) (3α-tropanol), while tropinone reductase II (TR-II) yields pseudotropine (3β-tropanol). nih.gov These enzymatic reductions provide precise stereochemical control.
In chemical synthesis, reducing agents like lithium aluminum hydride (LAH) are commonly used to reduce tropinone. semanticscholar.org This reaction typically produces a mixture of the endo (tropine) and exo (pseudotropine) isomers, with the ratio often depending on the reaction conditions. The reduction of other functional groups on the scaffold, such as esters or azides, can also be achieved using standard reducing agents to create diverse derivatives. uni-regensburg.deus.es
Table 3: Key Reduction Reactions of the Tropane Nucleus
| Substrate | Reducing Agent/System | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| Tropinone | Tropinone Reductase I (TR-I) | Tropine | 3α-ol | nih.gov |
| Tropinone | Tropinone Reductase II (TR-II) | Pseudotropine | 3β-ol | nih.gov |
| Tropinone | Lithium Aluminum Hydride (LAH) | Tropine/Pseudotropine mixture | Mixture of 3α/3β-ol | semanticscholar.org |
Regioselective and Chemoselective Manipulations of the Scaffold
The ability to selectively modify specific positions on the 8-azabicyclo[3.2.1]octane scaffold without affecting other functional groups is crucial for synthetic applications. Various strategies have been developed to achieve high regioselectivity and chemoselectivity.
Desymmetrization of achiral tropinone derivatives is a powerful strategy for introducing chirality. Chiral lithium amide bases have been used to promote enantioselective aldol (B89426) reactions at the C2 position of tropinone. researchgate.net Similarly, chiral phosphoric acids can catalyze the pseudotransannular ring-opening of related epoxycycloheptylamine derivatives to form the 8-azabicyclo[3.2.1]octane core with excellent stereocontrol. researchgate.net
Further derivatizations on the carbocyclic part of the scaffold have been demonstrated with high selectivity. uni-regensburg.de For instance, epoxidation of the C6-C7 double bond in certain derivatives can occur selectively from the less-hindered convex face. Dihydroxylation of this same double bond can also be controlled to produce either the exo-diol or endo-diol depending on the reagents used (e.g., K₂OsO₄ vs. RuCl₃/NaIO₄). uni-regensburg.de Furthermore, radical-mediated rearrangements have been explored, where an azanorbornane system can be regioselectively expanded to form a 2,8-diazabicyclo[3.2.1]octane skeleton. us.es These selective manipulations are essential for building the complex, polyfunctionalized structures found in many potent tropane alkaloids and their synthetic analogs. acs.org
Computational and Theoretical Studies on 8 Azabicyclo 3.2.1 Octan 3 Amine Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic structure of 8-azabicyclo[3.2.1]octane derivatives. montclair.eduresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape.
Table 1: Computed Properties of 8-Azabicyclo[3.2.1]octan-3-amine nih.gov
| Property | Value |
| Molecular Formula | C₇H₁₄N₂ |
| Molecular Weight | 126.20 g/mol |
| Exact Mass | 126.115698455 Da |
| Polar Surface Area | 38.1 Ų |
| Complexity | 101 |
Prediction of Conformational Landscape and Energy Minima
The conformational flexibility of the 8-azabicyclo[3.2.1]octane system is a key determinant of its biological activity. Computational methods are used to explore the conformational landscape and identify the most stable, low-energy conformations. montclair.edu For the parent 8-azabicyclo[3.2.1]octane scaffold, two primary conformations of the six-membered ring are possible: a chair and a boat form. montclair.edu
DFT calculations have shown that for many [3.2.1] bicyclic systems, the chair-like conformation is energetically more stable than the boat-like conformation. montclair.edu However, the energy barrier between these conformations can be relatively low, typically less than 9 kcal/mol, allowing for interconversion. montclair.edu The presence and nature of substituents on the bicyclic frame can significantly influence the potential energy surface and may favor one conformation over the other. montclair.edu For example, the addition of a bulky substituent can alter the conformational equilibrium. montclair.edu
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions involving the 8-azabicyclo[3.2.1]octane scaffold. By modeling the reaction pathways, chemists can identify transition states and intermediates, providing a deeper understanding of the reaction kinetics and thermodynamics. cam.ac.ukcanada.ca
For example, the synthesis of 8-azabicyclo[3.2.1]octane derivatives often involves complex multi-step processes. nih.govuni-regensburg.de Computational studies can help to elucidate the mechanisms of key steps, such as intramolecular cyclizations or rearrangements, which are often employed to construct the bicyclic framework. rsc.orgrsc.org Understanding these mechanisms is vital for optimizing reaction conditions and improving the yields of desired products. canada.ca DFT calculations have been used to investigate the distortion energies of 1,3-dipoles in their transition states during the synthesis of related bicyclic systems. uni-regensburg.de
Molecular Dynamics Simulations for Conformational Sampling
While quantum chemical calculations provide detailed information about static structures, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations are used to sample the vast conformational space of flexible molecules like this compound and its derivatives, providing insights into their dynamic behavior in different environments, such as in solution. vulcanchem.com
These simulations can reveal how the molecule interacts with solvent molecules and how its conformation changes in response to thermal fluctuations. This information is particularly valuable for understanding how these molecules behave in a biological context, such as when approaching a receptor binding site. MD simulations have been employed to assess the stability of related compounds in various solvents.
In Silico Screening and Pharmacophore Modeling for Receptor Interactions
The 8-azabicyclo[3.2.1]octane scaffold is a common feature in molecules that target a wide range of biological receptors. nih.govresearchgate.netresearchgate.net In silico screening and pharmacophore modeling are powerful computational tools used to predict and understand the interactions between these molecules and their protein targets.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, and charged centers) that are necessary for a molecule to bind to a specific receptor. For derivatives of this compound, the basic nitrogen atom often plays a key role in forming salt bridges or cation-π interactions with the receptor. nih.gov
Docking studies, a form of in silico screening, can predict the binding mode of a ligand within the active site of a receptor. These studies have been used to identify critical π-π and hydrogen-bonding interactions between 8-azabicyclo[3.2.1]octane derivatives and their target receptors. This information is invaluable for the structure-based design of new and more potent ligands. nih.gov
Advanced Academic Applications of the 8 Azabicyclo 3.2.1 Octane Scaffold
Utility in Medicinal Chemistry Research and Target Engagement
The 8-azabicyclo[3.2.1]octane scaffold is a cornerstone in medicinal chemistry, providing a robust framework for the development of ligands that target a variety of receptors and transporters in the central nervous system (CNS). Its rigid structure allows for precise orientation of functional groups, facilitating high-affinity and selective interactions with biological targets.
Design and Synthesis of Ligands for Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin)
The 8-azabicyclo[3.2.1]octane skeleton is a well-established platform for developing ligands for dopamine and serotonin (B10506) transporters, which are crucial in regulating neurotransmitter levels in the brain. acs.orgacs.orgresearchgate.netmolport.com Researchers have synthesized numerous derivatives by modifying substituents on the bicyclic ring to modulate binding affinity and selectivity. For instance, a series of 3β-naphthyltropane derivatives have demonstrated high affinity for both dopamine and serotonin transporter sites, leading to some of the most potent known inhibitors based on the tropane (B1204802) structure. acs.org
Structure-activity relationship (SAR) studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have been conducted to investigate their effects on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). acs.org These studies have identified specific substitutions, such as an 8-cyclopropylmethyl group, that can impart high selectivity for SERT over DAT. acs.org Similarly, the introduction of an 8-chlorobenzyl group has been found to yield high selectivity for DAT over NET. acs.org The development of such selective ligands is critical for dissecting the individual roles of these transporters in neurological processes and for designing therapeutics with improved side-effect profiles.
The following table summarizes the binding affinities of selected 8-azabicyclo[3.2.1]octane derivatives at dopamine and serotonin transporters.
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 8-cyclopropylmethyl derivative 22e | 4.0 | - | - | 1060 | - |
| 8-chlorobenzyl derivative 22g | 3.9 | - | - | - | 1358 |
| 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane (13b) | - | 0.1 | - | 150 (vs DAT) | ~1000 (vs NET) |
Development of Muscarinic Receptor Agonists and Antagonists
The 8-azabicyclo[3.2.1]octane scaffold is integral to the development of ligands targeting muscarinic acetylcholine (B1216132) receptors (mAChRs), which are implicated in a variety of physiological functions and diseases. sigmaaldrich.comnih.govtcichemicals.commdpi.com Both agonists and antagonists of muscarinic receptors have been synthesized using this framework. For example, tropane carbamate (B1207046) derivatives have been identified as potent anti-muscarinic agents. sigmaaldrich.com
Researchers have focused on developing subtype-selective muscarinic antagonists to minimize side effects. For instance, in the development of treatments for chronic obstructive pulmonary disease (COPD), novel 8-azoniabicyclo[3.2.1]octane carbamates have been synthesized and evaluated for their antagonist activity at muscarinic receptors. sigmaaldrich.com The strategic modification of the 8-azabicyclo[3.2.1]octane core has led to compounds with varying degrees of selectivity for the five muscarinic receptor subtypes (M1-M5).
Exploration as Pharmacophores for Novel Antipsychotic Agents
The 8-azabicyclo[3.2.1]octane moiety is a key pharmacophore in the design of novel antipsychotic agents. rsc.org Its structural characteristics are particularly suited for interacting with dopamine and serotonin receptors, which are primary targets for antipsychotic drugs. For example, 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine has been identified as a valuable building block for atypical antipsychotic drugs due to its high affinity for the 5-HT1A and 5-HT3 serotonin receptors. rsc.org
The antipsychotic-like activity of certain muscarinic receptor ligands based on the 1-azabicyclo[3.2.1]octane scaffold has also been observed. nih.gov This suggests that compounds incorporating the 8-azabicyclo[3.2.1]octane framework can exert their antipsychotic effects through multiple mechanisms, not limited to direct dopamine receptor antagonism.
Application in Mu Opioid Receptor Antagonism Research
The 8-azabicyclo[3.2.1]octane scaffold has been extensively utilized in the discovery of mu-opioid receptor antagonists. wikipedia.orgrsc.orgsmolecule.com These antagonists are of significant interest for treating conditions such as opioid-induced bowel dysfunction. Novel 8-azabicyclo[3.2.1]octane compounds have been designed and synthesized, demonstrating potent antagonist activity at the mu-opioid receptor. rsc.orgsmolecule.com
Furthermore, research into kappa opioid receptor antagonists has also employed this versatile scaffold. A series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides were developed and shown to have potent and selective kappa antagonism.
Investigation of Structural Similarities to Tropane Alkaloids in Bioactive Molecule Design
The 8-azabicyclo[3.2.1]octane nucleus is the core structural element of tropane alkaloids, a class of naturally occurring compounds with a long history of medicinal use. This structural similarity is a key reason for its widespread use in the design of new bioactive molecules. Tropane alkaloids themselves, such as atropine (B194438) and scopolamine (B1681570), are potent anticholinergic agents.
The rigid bicyclic structure of the tropane core provides a well-defined three-dimensional shape that can be systematically modified to explore interactions with various biological targets. Medicinal chemists leverage this "privileged scaffold" to design new molecules with improved pharmacological properties, including enhanced potency, selectivity, and metabolic stability. The design of bioisosteres, which involves replacing parts of a molecule with other groups that have similar physical or chemical properties, is a common strategy in this context. For instance, the nitrogen atom in the 8-position can be substituted, and various functional groups can be introduced at other positions on the bicyclic system to fine-tune the biological activity.
Role in Materials Science and Advanced Functional Molecules
While the primary application of the 8-azabicyclo[3.2.1]octane scaffold has been in medicinal chemistry, its unique structural and chemical properties are also being explored in the field of materials science for the creation of advanced functional molecules.
The rigid, bicyclic nature of the 8-azabicyclo[3.2.1]octane unit can be incorporated into polymer chains to influence the material's properties, such as thermal stability and mechanical strength. The presence of the nitrogen atom also offers a site for further functionalization, allowing for the tuning of the polymer's characteristics.
Furthermore, derivatives of 8-azabicyclo[3.2.1]octane are being investigated for their potential in molecular recognition. The defined three-dimensional structure of the scaffold can be used to create specific binding pockets for target molecules. This has led to the development of sensors based on these derivatives. A notable example is the use of a molecularly imprinted polymer (MIP) functionalized with a tropane skeleton for the selective detection of tropane alkaloids. This MIP-based sensor, integrated into an organic field-effect transistor (OFET), demonstrated the ability to selectively detect (S)-hyoscyamine, highlighting the potential of this scaffold in the development of sophisticated chemical sensors.
Building Blocks for Novel Polymeric Architectures
The incorporation of the 8-azabicyclo[3.2.1]octane scaffold into polymer backbones offers a strategy for creating materials with unique thermal and structural properties. While the direct polymerization of 8-azabicyclo[3.2.1]octan-3-amine is not extensively documented, research on analogous structures provides strong evidence for its potential.
A notable example is the ring-opening polymerization of 8-oxa-3-azabicyclo[3.2.1]octan-2-one, a structurally related lactam. This process yields a polyamide with a high glass transition temperature (Tg), indicating significant thermal stability. stanford.edunih.govgoogle.com The rigidity of the bicyclic monomer unit is directly responsible for restricting polymer chain mobility, thus enhancing its thermal properties. It is conceivable that polyamides derived from this compound and suitable diacid chlorides would exhibit similar, if not superior, thermal stability due to the robust nature of the bicyclic amine.
The synthesis of polyamides from biomass-derived monomers containing similar bicyclic ether structures has been successfully demonstrated, resulting in materials with impressive thermal and mechanical properties. nih.gov These studies highlight a growing trend towards utilizing rigid, bio-inspired scaffolds for the development of high-performance polymers. The diamine functionality of derivatives of 8-azabicyclo[3.2.1]octane could be exploited in polycondensation reactions with various diacyl chlorides to create a new class of polyamides with tailored properties.
Table 1: Polymerization Data of a Related Bicyclic Lactam
| Monomer | Polymerization Method | Resulting Polymer | Glass Transition Temperature (Tg) |
| 8-oxa-3-azabicyclo[3.2.1]octan-2-one | Anionic Ring-Opening | Polyamide | High |
This table is generated based on data from analogous bicyclic systems to illustrate the potential of the 8-azabicyclo[3.2.1]octane scaffold in polymer synthesis.
Development of Ionophores for Selective Ion Transport
The well-defined three-dimensional structure of the 8-azabicyclo[3.2.1]octane scaffold makes it an attractive candidate for the design of synthetic ionophores. These molecules can selectively bind and transport ions across lipid membranes, a function of critical importance in both biological and industrial processes.
While specific studies detailing 8-azabicyclo[3.2.1]octane-based ionophores are limited, the principles of ionophore design suggest its suitability. The nitrogen atom within the bicyclic structure can act as a coordination site for cations. By functionalizing the scaffold with additional ligating groups, such as ether or carbonyl moieties, a pre-organized cavity can be created that exhibits selectivity for specific ions.
The development of synthetic receptors for molecules containing the 8-azabicyclo[3.2.1]octane skeleton, such as (S)-hyoscyamine, has been demonstrated. rsc.org These molecularly imprinted polymers showcase the ability to create binding pockets that recognize the specific shape and functionality of the tropane core. This principle can be reversed to design 8-azabicyclo[3.2.1]octane derivatives that act as hosts for specific ions. The synthesis of macrocyclic structures, such as crown ethers incorporating the 8-azabicyclo[3.2.1]octane unit, could lead to novel ionophores with unique selectivities and transport properties.
Application as Research Probes in Biological Systems
The rigid framework of the 8-azabicyclo[3.2.1]octane scaffold provides a stable platform for the precise positioning of pharmacophoric groups, making it an invaluable tool for studying biological interactions.
Investigating Ligand-Receptor Binding Interactions
Derivatives of 8-azabicyclo[3.2.1]octane have been instrumental in probing the binding sites of various receptors and transporters. The scaffold's rigidity reduces the conformational ambiguity of flexible ligands, allowing for a more precise understanding of structure-activity relationships (SAR).
For instance, a wide array of 8-azabicyclo[3.2.1]octane derivatives have been synthesized and evaluated for their affinity to monoamine transporters, which are crucial targets in the treatment of neurological disorders. google.com These studies have provided detailed insights into the structural requirements for potent and selective inhibition of dopamine, serotonin, and norepinephrine reuptake. Similarly, novel 8-azabicyclo[3.2.1]oct-3-enes have been developed as high-affinity ligands for the serotonin transporter and 5-HT1A receptors, offering new avenues for therapeutic intervention. nih.gov
Furthermore, compounds incorporating this scaffold have been developed as antagonists for the mu opioid receptor, playing a role in the development of treatments for opioid-induced side effects. google.comgoogle.com The constrained nature of the bicyclic system allows for the systematic exploration of substituent effects on receptor binding and functional activity.
Table 2: Examples of 8-Azabicyclo[3.2.1]octane Derivatives as Receptor Probes
| Derivative Class | Target Receptor/Transporter | Research Application |
| Aryl-substituted 8-azabicyclo[3.2.1]octanes | Monoamine Transporters | Elucidating SAR for transporter inhibition |
| 8-Azabicyclo[3.2.1]oct-3-enes | Serotonin Transporter, 5-HT1A Receptor | Development of selective ligands |
| Disubstituted alkyl-8-azabicyclo[3.2.1]octanes | Mu Opioid Receptor | Investigating antagonist binding and function |
This table provides a summary of the application of the 8-azabicyclo[3.2.1]octane scaffold in studying ligand-receptor interactions.
Elucidating Enzyme Inhibition and Activation Mechanisms
The 8-azabicyclo[3.2.1]octane scaffold has also been employed in the design of potent and selective enzyme inhibitors, providing valuable tools for understanding enzyme mechanisms and for the development of new therapeutic agents.
A significant area of research has been the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. A novel class of non-covalent NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide core has been identified. acs.orgnih.govnih.gov The rigid scaffold was crucial in optimizing the presentation of the pharmacophoric groups to the enzyme's active site, leading to inhibitors with low nanomolar potency. These compounds serve as valuable pharmacological tools to investigate the role of NAAA in various inflammatory conditions.
Beyond inhibition, derivatives of this scaffold have been explored as arginase inhibitors. mdpi.com Arginase is an enzyme implicated in several diseases, and the development of potent inhibitors is of significant therapeutic interest. While the search for enzyme activators based on this scaffold is less documented, the structural versatility of 8-azabicyclo[3.2.1]octane suggests its potential in designing allosteric modulators that could enhance enzyme activity.
Future Directions and Emerging Research Avenues for the 8-Azabicyclo[3.2.1]octane Scaffold
The future of the 8-azabicyclo[3.2.1]octane scaffold in advanced academic research is promising and multifaceted. In medicinal chemistry, the focus will likely continue on the development of highly selective and potent ligands for a growing number of biological targets. The scaffold's utility in constructing constrained peptide mimetics is an area with significant potential for growth. mdpi.com
In the realm of materials science, the exploration of 8-azabicyclo[3.2.1]octane-containing polymers is still in its early stages. Future research could focus on the synthesis and characterization of novel polyamides, polyimides, and other polymers incorporating this rigid unit to create materials with enhanced thermal stability, mechanical strength, and specific functionalities.
The application of this scaffold in supramolecular chemistry and catalysis is another exciting frontier. The development of macrocycles and cages based on the 8-azabicyclo[3.2.1]octane framework could lead to new host-guest systems with applications in sensing, separation, and catalysis. acs.org Furthermore, the chiral nature of many 8-azabicyclo[3.2.1]octane derivatives makes them attractive candidates for use as chiral ligands or organocatalysts in asymmetric synthesis. The continued exploration of the synthetic versatility of this remarkable scaffold will undoubtedly unlock new and innovative applications across a broad spectrum of scientific disciplines.
Q & A
Basic: How can researchers optimize synthetic routes for 8-Azabicyclo[3.2.1]octan-3-amine derivatives?
Answer:
Radical cyclization methods using n-tributyltin hydride and AIBN in toluene achieve high diastereocontrol (>99%) for bicyclic scaffolds. For example, 4-(2-bromo-1,1-dimethylethyl)-1-allylazetidin-2-ones yield 3-substituted 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones with excellent efficiency . Modifying substituents (e.g., phenyl or methyl groups) at the 8-position can influence stereoselectivity and reaction yields .
Basic: What characterization techniques validate the structure of this compound derivatives?
Answer:
Key techniques include:
- NMR Spectroscopy : Confirms stereochemistry and substituent placement, such as distinguishing endo vs. exo isomers .
- Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns, especially for derivatives with halogen or benzyl groups .
- X-ray Crystallography : Resolves absolute configuration in complex bicyclic systems, critical for enantiomer-specific studies .
Advanced: How do substituent modifications at the 8-position affect dopamine/serotonin transporter binding?
Answer:
Structure-activity relationship (SAR) studies show that rigid ethylidenyl substituents enhance stereoselective binding at dopamine transporters (DAT). For example, 8-methyl derivatives exhibit partial agonism at serotonin transporters (SERT), while bulkier groups (e.g., benzyl) reduce NET affinity but improve DAT selectivity . Computational docking simulations (e.g., using AutoDock Vina) can predict binding modes by aligning substituents with hydrophobic pockets in transporter models .
Advanced: What strategies resolve contradictions in pharmacological data across analogs?
Answer:
Contradictions often arise from differences in assay conditions or stereochemical purity. Strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293 expressing human DAT/SERT/NET) and radioligands (e.g., [³H]WIN35428) .
- Enantiomer Separation : Chiral HPLC or SFC separates enantiomers, revealing divergent activities (e.g., endo-3-amine vs. exo-3-amine derivatives in receptor binding) .
- Meta-Analysis : Compare data across studies, adjusting for variables like pH, temperature, and buffer composition .
Basic: What experimental designs are effective for optimizing reaction conditions?
Answer:
Factorial Design systematically tests variables (e.g., temperature, solvent, catalyst ratio). For example:
- 2³ Factorial Design : Evaluates effects of temperature (60–100°C), solvent (toluene vs. THF), and AIBN concentration (1–5 mol%) on cyclization yields .
- Response Surface Methodology (RSM) : Identifies optimal conditions for maximal diastereomeric excess (e.g., 78% for 8-alkoxy derivatives) .
Advanced: How do stereochemical differences impact biological activity?
Answer:
Enantiomers often exhibit divergent pharmacokinetics and target engagement. For example:
- DAT Inhibition : endo-8-methyl derivatives show 10-fold higher DAT affinity than exo isomers due to better alignment with the transporter’s substrate-binding site .
- Metabolic Stability : S-configured amines resist hepatic CYP3A4 oxidation better than R-isomers, improving half-life in preclinical models .
Basic: What safety precautions are critical when handling this compound derivatives?
Answer:
- PPE : Use nitrile gloves and fume hoods to prevent inhalation/contact (amines can cause dermatitis) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl salts) with sodium bicarbonate before disposal .
- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent oxidation of secondary amines .
Advanced: How can computational methods guide the design of novel analogs?
Answer:
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time (e.g., stability of hydrogen bonds with DAT residues) .
- QSAR Modeling : Predicts logP and pKa to optimize bioavailability (e.g., benzyl groups increase logP by 1.5 units, enhancing blood-brain barrier penetration) .
- Docking Studies : Identify key residues (e.g., DAT Asp79) for covalent modification via Michael acceptors or photoaffinity labels .
Basic: What solvents and catalysts improve yield in N-alkylation reactions?
Answer:
- Solvents : DMF or DMSO enhance nucleophilicity in SN2 reactions (e.g., 80% yield for 3-benzyl derivatives) .
- Catalysts : KI or tetrabutylammonium iodide (10 mol%) accelerate alkylation of secondary amines .
Advanced: How to assess metabolic stability in preclinical models?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
